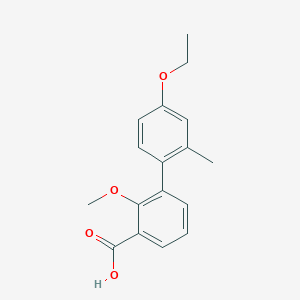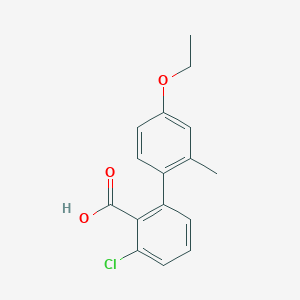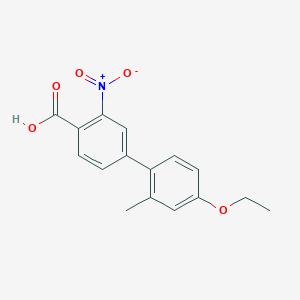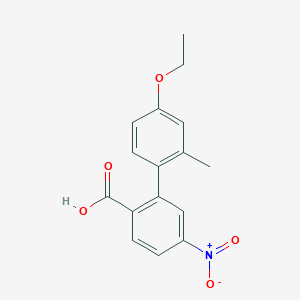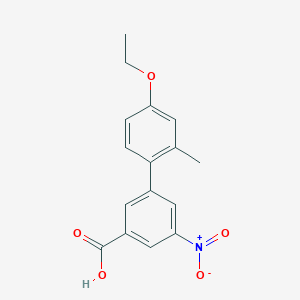
4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid (4-CPCBA) is an important organic compound that has a wide range of scientific and industrial applications. It is a white crystalline solid with a molecular weight of 286.56 g/mol and a melting point of 158-160°C. 4-CPCBA is used in the synthesis of other compounds, in the manufacture of pharmaceuticals, and in the production of dyes and pigments. It also has potential applications in biochemistry and medicine.
科学研究应用
4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% has many potential applications in scientific research. It is used in the synthesis of other compounds, such as 4-chloro-3-cyanophenyl-2-hydroxybenzamide, which is used as an intermediate in the synthesis of a variety of pharmaceuticals. It is also used in the synthesis of dyes and pigments, such as the blue pigment cobalt blue, which is used in paints, inks, and other applications. In addition, 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% has potential applications in biochemistry and medicine. It has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in skin cells.
作用机制
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% is not fully understood. However, it is thought to act as an inhibitor of the enzyme tyrosinase. Tyrosinase is involved in the production of melanin in skin cells, and the inhibition of this enzyme may lead to a decrease in skin pigmentation. 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% has been shown to bind to tyrosinase, and to inhibit its activity in a dose-dependent manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% are not fully understood. However, it has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in skin cells. In addition, it has been shown to inhibit the growth of certain types of cancer cells in vitro. It is also thought to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
The advantages of using 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments include its high purity and its availability. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% is a relatively unstable compound, and it can be degraded by light, heat, and oxygen. In addition, it is toxic and should be handled with caution.
未来方向
There are many potential future directions for research on 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95%. Further studies could be done to elucidate its mechanism of action, and to explore its potential applications in biochemistry and medicine. It could also be studied as a potential inhibitor of other enzymes, and as a potential therapeutic agent for various diseases. Additionally, its potential antioxidant and anti-inflammatory properties could be explored. Finally, further research could be done to improve the synthesis methods of 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95%, in order to increase its availability and reduce its cost.
合成方法
4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% can be synthesized in a laboratory using a variety of methods. One of the most common methods involves the reaction of 4-chloro-3-cyanophenol and p-toluenesulfonic acid in the presence of a mineral acid catalyst. The reaction is typically carried out at temperatures between 80-100°C, and yields a product with a purity of 95%. Other methods of synthesis include the reaction of 4-chloro-3-cyanophenol with benzoyl chloride, and the reaction of 4-chloro-3-cyanophenol with ethyl chloroacetate.
属性
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-12-4-2-8(5-10(12)7-16)9-1-3-11(14(18)19)13(17)6-9/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTOYSQFCWRXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690766 |
Source


|
| Record name | 4'-Chloro-3'-cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-87-6 |
Source


|
| Record name | 4'-Chloro-3'-cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

